7-Desacetilforskolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

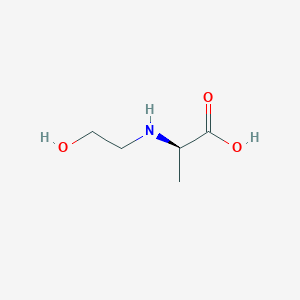

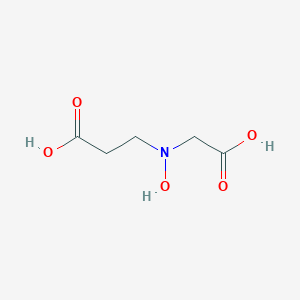

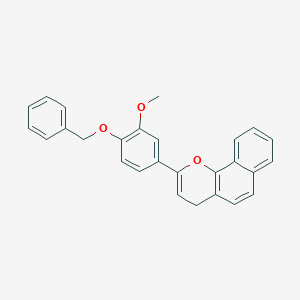

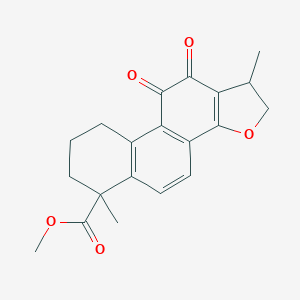

DESACETILCOLFORSINA es un derivado de la forskolina, un diterpeno labdano derivado de las raíces de la planta Coleus forskohlii. La forskolina es conocida por su capacidad de activar la enzima adenilato ciclasa, que aumenta los niveles de AMP cíclico (AMPc) en las células . DESACETILCOLFORSINA, sin embargo, es una forma modificada de forskolina que se ha encontrado que es tóxica a ciertas concentraciones .

Aplicaciones Científicas De Investigación

DESACETILCOLFORSINA tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

DESACETILCOLFORSINA ejerce sus efectos principalmente activando la adenilato ciclasa, lo que aumenta los niveles de AMPc en las células. Esta activación conduce a una cascada de eventos intracelulares, incluyendo la activación de la proteína quinasa A (PKA) y la regulación de diversas funciones celulares . Los objetivos moleculares y las vías involucradas incluyen la adenilato ciclasa, la PKA y otras vías de señalización dependientes del AMPc .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de DESACETILCOLFORSINA implica la modificación química de la forskolina. La forskolina en sí se extrae de las raíces de Coleus forskohlii. La principal ruta sintética implica la eliminación del grupo acetilo de la forskolina para producir DESACETILCOLFORSINA . Este proceso típicamente requiere condiciones de reacción específicas, incluyendo el uso de solventes y catalizadores para facilitar la reacción de desacetilación.

Métodos de Producción Industrial

La producción industrial de DESACETILCOLFORSINA sigue principios similares pero a mayor escala. La extracción de forskolina de las raíces de plantas se sigue de la modificación química en grandes reactores. El proceso está optimizado para el rendimiento y la pureza, asegurando que el producto final cumpla con los estándares industriales para la investigación y la aplicación .

Análisis De Reacciones Químicas

Tipos de Reacciones

DESACETILCOLFORSINA sufre diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo facilitada por catalizadores.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y catalizadores como el paladio sobre carbono. Las reacciones se llevan a cabo típicamente bajo temperaturas y presiones controladas para asegurar el resultado deseado .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de DESACETILCOLFORSINA puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

Compuestos Similares

Forskolina: El compuesto madre del que se deriva DESACETILCOLFORSINA.

Coleonol: Otro derivado de la forskolina con propiedades similares pero diferentes modificaciones químicas.

Singularidad

DESACETILCOLFORSINA es única debido a su estructura química específica, que resulta de la eliminación del grupo acetilo de la forskolina. Esta modificación altera su toxicidad y potencialmente sus propiedades farmacológicas, diferenciándola de otros derivados de la forskolina .

Propiedades

Número CAS |

64657-20-1 |

|---|---|

Fórmula molecular |

C20H32O6 |

Peso molecular |

368.5 g/mol |

Nombre IUPAC |

(3R,4aR,5S,6S,10S,10aR,10bS)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one |

InChI |

InChI=1S/C20H32O6/c1-7-17(4)10-12(22)20(25)18(5)11(21)8-9-16(2,3)14(18)13(23)15(24)19(20,6)26-17/h7,11,13-15,21,23-25H,1,8-10H2,2-6H3/t11-,13-,14?,15-,17-,18-,19+,20-/m0/s1 |

Clave InChI |

WPDITXOBNLYZHH-GGLAWTCMSA-N |

SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C |

SMILES isomérico |

C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC(C3[C@@H]([C@@H]([C@]2(O1)C)O)O)(C)C)O)C)O)C=C |

SMILES canónico |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C |

Pictogramas |

Irritant |

Sinónimos |

(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-Ethenyldodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one; 7-Deacetylforskolin; 7-Desacetylforskolin; 7-Deacetylcoleonol; Deacetylforskolin; Forskolin D; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate](/img/structure/B144179.png)